(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol
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Overview
Description
The compound (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex organic molecule with a unique structure. It features a cyclopenta[a]phenanthrene core, which is a fused ring system, and various functional groups, including a tert-butyldimethylsilyl ether and a pyridin-3-yl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, functional group transformations, and protective group strategies. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during the synthesis, and it can be removed in the final step to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclopenta[a]phenanthrene core can be reduced to form saturated rings.
Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would result in a fully saturated cyclopenta[a]phenanthrene core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its interactions with biological molecules could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Properties
Molecular Formula |
C30H47NO2Si |
---|---|
Molecular Weight |
481.8 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C30H47NO2Si/c1-27(2,3)34(6,7)33-23-12-15-28(4)21(19-23)10-11-24-25(28)13-16-29(5)26(24)14-17-30(29,32)22-9-8-18-31-20-22/h8-10,18,20,23-26,32H,11-17,19H2,1-7H3/t23-,24+,25-,26-,28-,29-,30?/m0/s1 |
InChI Key |
IVGOPOMHXUURTQ-QQVSZTFWSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(C5=CN=CC=C5)O)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C5=CN=CC=C5)O)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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